molecular formula C27H27N7O3 B15190146 Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)- CAS No. 39230-20-1

Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)-

Cat. No.: B15190146
CAS No.: 39230-20-1
M. Wt: 497.5 g/mol
InChI Key: KZGOZVGZLGDUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)- (CAS: 28462-17-1) is a structurally complex acetamide derivative with azo and cyanoethyl functionalities. Its molecular formula is C21H21ClN6O5, with a molecular weight of 472.9 g/mol . Key features include:

  • Azo groups: Two azo (-N=N-) linkages, including a phenylazo substituent, which are common in dyes and pigments.
  • Cyanoethyl and acetyloxy groups: These polar substituents influence solubility and stability.
  • Chloro and nitro groups: Electron-withdrawing groups that enhance reactivity and photostability.

The compound is synthesized via phosphite ester oxidation and deprotection steps, as outlined in . Its applications likely span dyes, pharmaceuticals, or polymer additives due to its multifunctional structure.

Properties

CAS No.

39230-20-1

Molecular Formula

C27H27N7O3

Molecular Weight

497.5 g/mol

IUPAC Name

2-[3-acetamido-N-(2-cyanoethyl)-4-[(4-phenyldiazenylphenyl)diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C27H27N7O3/c1-20(35)29-27-19-25(34(16-6-15-28)17-18-37-21(2)36)13-14-26(27)33-32-24-11-9-23(10-12-24)31-30-22-7-4-3-5-8-22/h3-5,7-14,19H,6,16-18H2,1-2H3,(H,29,35)

InChI Key

KZGOZVGZLGDUKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCC#N)CCOC(=O)C)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)- typically involves multi-step organic reactions The process may start with the preparation of intermediate compounds, such as the formation of azo compounds through diazotization and coupling reactions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Azo Group Reduction

Azo groups (-N=N-) are highly susceptible to reductive cleavage, particularly in biological or environmental systems. This reaction typically generates aromatic amines, which may pose toxicity concerns .

Key Reaction Pathways:

Reaction ConditionsProductsReferences
Acidic/Reducing (e.g., Zn/HCl)Cleavage to 4-aminophenyl derivatives and aniline intermediates
Enzymatic (e.g., Azoreductases)Formation of aromatic amines (e.g., 4-phenylazoaniline derivatives)

The electron-withdrawing nitro and cyano substituents on the phenyl rings may stabilize the azo linkage under mild conditions but accelerate reduction in strongly acidic or reductive environments.

Hydrolysis of Acetamide and Acetyloxy Groups

The acetamide (-NHCOCH₃) and acetyloxy (-OCOCH₃) groups undergo hydrolysis under acidic or alkaline conditions:

Reactivity Overview:

  • Acetamide Hydrolysis :

    R-NHCOCH3+H2OH+/OHR-NH2+CH3COOH\text{R-NHCOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-NH}_2 + \text{CH}_3\text{COOH}

    Yields a primary amine and acetic acid .

  • Acetyloxy Hydrolysis :

    R-OCOCH3+H2OH+/OHR-OH+CH3COOH\text{R-OCOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-OH} + \text{CH}_3\text{COOH}

    Produces phenolic -OH and acetic acid .

Cyanoethyl Group Reactivity

The 2-cyanoethyl (-CH₂CH₂CN) moiety participates in nucleophilic reactions. Under basic conditions, the nitrile group may hydrolyze to a carboxylic acid:

-CH2CH2CNOH-CH2CH2COOH\text{-CH}_2\text{CH}_2\text{CN} \xrightarrow{\text{OH}^-} \text{-CH}_2\text{CH}_2\text{COOH}

This transformation alters solubility and electronic properties of the molecule .

Photochemical Degradation

Azo compounds often degrade under UV light via cis-trans isomerization or N=N bond cleavage. For this compound:

  • Primary Pathway :

    Ph-N=N-Ph’hνPh-N- + - N-Ph’\text{Ph-N=N-Ph'} \xrightarrow{h\nu} \text{Ph-N- + - N-Ph'}

    Generates radical intermediates, which may recombine or oxidize .

Comparative Stability in Dye Formulations

Structural analogs (e.g., Disperse Blue 79, Solvent Red 23) highlight trends in reactivity:

PropertyTarget CompoundDisperse Blue 79 (Analog)
LogP 4.53 4.22
Azo Reduction Rate Moderate (electron-deficient)Slow (steric hindrance)
Hydrolysis Susceptibility High (labile acetyloxy)Moderate (stable ether groups)

Environmental and Biological Fate

  • Biodegradation : Microbial azoreductases in soil/water systems cleave azo bonds, releasing 4-phenylazoaniline and acetic acid derivatives .

  • Toxicity : Reduction products (aromatic amines) may exhibit mutagenicity, as observed in structurally similar azo dyes .

Scientific Research Applications

Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)-, is a complex organic compound belonging to the amide family, derived from acetic acid and ammonia. It features a unique structure with multiple functional groups, including azo groups and cyanoethyl moieties, which contribute to its chemical behavior and potential applications.

Synthesis and Structure

The systematic name of the compound is Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)-. The molecular weight is approximately 497.5 g/mol. The compound's structure incorporates both azo and cyano functionalities, potentially enhancing its reactivity compared to simpler amides.

Synonyms

The compound is also known by several synonyms:

  • Acetamide, N-[5-[2-(acetyloxy)ethylamino]-2-[[4-(phenylazo)phenyl]azo]phenyl]-
  • N-[5-[[2-(acetyloxy)ethyl] (2-cyanoethyl)amino]-2-[(2-chloro-4-nitrophenyl) azo]phenyl]-Acetamide

Potential Applications

While specific applications for Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)- are not detailed in the provided search results, the search results generally highlight the use of similar compounds in scientific research, particularly in the context of anticancer drug development . For example, pyrazole, pyrimidine, and thiazole derivatives have been investigated for their anticancer properties and their ability to inhibit cyclin-dependent kinases (CDK2) . Since Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)- shares structural similarities with these compounds, it could potentially be explored for similar applications .

Related Research

Mechanism of Action

The mechanism of action of Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Hydrogen Bond Acceptors Reference
Target Compound (28462-17-1) C21H21ClN6O5 472.9 Phenylazo, cyanoethyl, acetyloxy, chloro 3 9
N-[5-[allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide (79295-92-4) C21H20ClN7O6 501.88 Dinitro, methoxy, allyl N/A 12
N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide (68877-63-4) C21H20BrN7O6 546.33 Bromo, dinitro, propenyl N/A 12
N-(4-Phenyl-2-thiazolyl)acetamide C11H10N2OS 218.28 Thiazole, phenyl 2.1 3

Key Observations :

  • Bromo and chloro substituents in 68877-63-4 and 28462-17-1 enhance electrophilic reactivity but differ in steric effects .
  • The thiazole-containing derivative (C11H10N2OS) has a simpler structure, lower molecular weight, and fewer hydrogen bond acceptors, improving solubility in non-polar solvents .

Comparison :

  • The target compound’s synthesis requires advanced protecting group strategies (e.g., levulinoyl), making it more complex than hydrazinecarbothioamide or thiazole derivatives .
  • Allyl and propenyl substituents in 79295-92-4 and 68877-63-4 introduce challenges in regioselectivity during synthesis .

Physical and Chemical Properties

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³) Stability
Target Compound (28462-17-1) N/A N/A N/A Moderate (azo group degradation)
79295-92-4 417.4 766.6 1.4 High (nitro groups enhance rigidity)
68877-63-4 N/A N/A N/A High (bromo group increases stability)
N-(4-Phenyl-2-thiazolyl)acetamide N/A N/A N/A Moderate (thiazole ring susceptible to oxidation)

Key Findings :

  • The dinitro-substituted compound (79295-92-4) has an exceptionally high melting point (~417°C), attributed to nitro-group-induced molecular packing .
  • The absence of nitro groups in the target compound may lower its thermal stability compared to 79295-92-4.

Biological Activity

Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)- is a complex organic compound with potential biological activities. Its structure includes various functional groups that may interact with biological systems, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)- is C₂₁H₂₁ClN₆O₅, with a molecular weight of approximately 472.88 g/mol. The compound contains multiple functional groups including acetamide, cyanoethyl, and azo groups, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC₂₁H₂₁ClN₆O₅
Molecular Weight472.88 g/mol
LogP4.53
Density1.44 g/cm³

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. The functional groups present allow for binding to enzymes and receptors, modulating their activity. This interaction could lead to various biological effects, including antimicrobial and anticancer activities.

Biological Activity Studies

Recent research has explored the antimicrobial potential of similar compounds within the acetamide class. For instance, studies on N-substituted phenyl-2-chloroacetamides have demonstrated significant antimicrobial properties against various pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that structural modifications in acetamides can enhance their efficacy against specific bacterial strains .

Case Study: Antimicrobial Activity

A study screened a series of newly synthesized N-substituted phenyl-2-chloroacetamides for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that compounds with specific substitutions exhibited enhanced activity against Gram-positive bacteria compared to Gram-negative bacteria. This highlights the importance of structural features in determining biological efficacy .

Toxicological Considerations

While exploring the biological activity of Acetamide derivatives, it is crucial to consider their toxicological profiles. Compounds containing azo groups are often scrutinized for potential mutagenicity and carcinogenicity. Therefore, comprehensive toxicological assessments are necessary to evaluate the safety of these compounds for therapeutic applications.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this acetamide derivative?

The synthesis typically involves multi-step reactions, including azo coupling and nucleophilic substitutions. Key steps include:

  • Azo bond formation : Reacting phenyl diazonium salts with aromatic amines under controlled pH (acidic or neutral) and low temperatures (0–5°C) to prevent decomposition .
  • Acetamide functionalization : Introducing the 2-cyanoethyl and 2-(acetyloxy)ethyl groups via nucleophilic substitution, often using potassium carbonate in DMF as a base and solvent .
  • Monitoring : TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) and NMR spectroscopy are used to track reaction progress and confirm intermediates .

Example Reaction Protocol :

StepReagents/ConditionsKey Observations
Azo couplingDiazonium salt, aniline derivative, 0–5°C, pH 6–7Color change to deep red indicates bond formation
SubstitutionK₂CO₃, DMF, 24–48 hr stirring at RTPrecipitation upon water addition confirms product

Q. How can researchers characterize the structural integrity of this compound?

Advanced spectroscopic and crystallographic techniques are essential:

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, acetamide carbonyl at δ ~170 ppm) .
  • X-ray diffraction : Resolves crystal packing and confirms substituent orientation (e.g., dihedral angles between azo groups) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .

Q. What safety protocols are recommended for handling this compound?

Based on structural analogs:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood use due to potential respiratory and dermal irritation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : Flush eyes/skin with water for 15+ minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., azo, cyanoethyl) influence the compound’s stability and reactivity?

  • Azo group stability : Susceptible to photodegradation; UV-Vis spectroscopy (λmax ~450–500 nm) tracks decomposition under light exposure. Steric hindrance from adjacent groups (e.g., phenylazo) slows degradation .
  • Cyanoethyl group : Enhances electrophilicity, making the compound reactive toward nucleophiles (e.g., thiols in biological systems). Computational studies (DFT) predict charge distribution and reactive sites .

Data Contradiction Alert :

  • Some studies report azo bond stability in acidic conditions , while others note hydrolysis at pH < 4 . Validate using pH-controlled stability assays.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Conflicting results (e.g., cytotoxicity vs. inactivity) may arise from:

  • Purity variations : HPLC purity ≥98% is critical; impurities (e.g., unreacted diazonium salts) may skew bioassays .
  • Assay conditions : Test solubility in DMSO/PBS and confirm stability during incubation (e.g., LC-MS monitoring) .

Q. How can researchers study interactions between this compound and biological targets (e.g., enzymes, DNA)?

Methodologies include:

  • Surface plasmon resonance (SPR) : Measures binding affinity (KD) to proteins like cytochrome P450 .
  • Molecular docking : Predicts binding modes using software (AutoDock Vina) and crystallographic protein data (PDB) .
  • Fluorescence quenching : Monitors DNA intercalation via changes in ethidium bromide emission .

Example Interaction Study :

TechniqueTargetKey Finding
SPRCYP3A4KD = 12.3 µM, suggesting moderate inhibition
DockingDNA minor grooveBinding energy −8.2 kcal/mol, favoring AT-rich regions

Methodological Considerations Table

ChallengeSolutionReferences
Low synthetic yield in azo couplingOptimize stoichiometry (1.2:1 diazonium salt:amine) and pH control
Spectral overlap in NMRUse 2D NMR (COSY, HSQC) to resolve aromatic proton assignments
Biological activity variabilityPre-treat compound with ascorbic acid to reduce oxidative byproducts

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.